![molecular formula C18H26N4OS B2716224 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea CAS No. 1797058-22-0](/img/structure/B2716224.png)
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains several structural components, including a benzo[d]thiazol-2-yl group, a piperidin-4-yl group, a tert-butyl group, and a urea group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d]thiazol-2-yl group is a heterocyclic aromatic ring, the piperidin-4-yl group is a six-membered ring with one nitrogen atom, and the tert-butyl group is a branched alkyl group. The urea group contains a carbonyl group flanked by two amine groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The benzo[d]thiazol-2-yl group might participate in electrophilic substitution reactions, the piperidin-4-yl group might undergo nucleophilic substitution reactions, and the urea group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Medicinal Chemistry Applications
Benzothiazole derivatives are crucial in medicinal chemistry due to their broad spectrum of biological activities. These compounds, including urea derivatives, are known for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. For instance, the study by Rosales-Hernández et al. (2022) discusses the synthesis and biological importance of 2-(thio)ureabenzothiazoles, highlighting their potential as therapeutic agents due to their pharmacological activities [Rosales-Hernández et al., 2022]. Another review by Bhat and Belagali (2020) emphasizes the importance of benzothiazole derivatives in medicinal chemistry, noting their diverse pharmacological activities and their role as key scaffolds in drug development [Bhat & Belagali, 2020].
Environmental Science Applications
Urea derivatives have been explored for their potential environmental applications, particularly in water treatment and as biosensors for detecting harmful substances. The review by Haman et al. (2015) on the occurrence, fate, and behavior of parabens in aquatic environments underscores the environmental presence and potential impacts of various organic compounds, including urea derivatives, on water quality [Haman et al., 2015].
Optoelectronic Materials
Benzothiazole and urea derivatives are also significant in the development of optoelectronic materials. The study by Lipunova et al. (2018) discusses the application of quinazoline and pyrimidine derivatives, related to benzothiazole structures, in electronic devices, highlighting their potential in fabricating materials for organic light-emitting diodes and other optoelectronic applications [Lipunova et al., 2018].
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-tert-butylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-18(2,3)21-16(23)19-12-13-8-10-22(11-9-13)17-20-14-6-4-5-7-15(14)24-17/h4-7,13H,8-12H2,1-3H3,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYCUKOVFDGKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.